Ethynylestradiol-3-o-glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O8/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31)/t16-,17-,18+,19+,20+,21-,22+,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBBEZHAELJFKW-IWTIIAAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60134-76-1 | |
| Record name | Ethynylestradiol-3-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYNYLESTRADIOL-3-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9MHL6CNMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymology and Biochemical Pathways of Ethynylestradiol 3 O Glucuronide Formation
Glucuronidation as a Phase II Biotransformation Pathway
Glucuronidation represents a major Phase II biotransformation reaction, a process whereby the body converts lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products to facilitate their excretion. nih.gov This enzymatic process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, such as a drug, toxin, or endogenous compound like a steroid hormone. numberanalytics.com The addition of the highly polar glucuronic acid group significantly increases the water solubility of the substrate, preventing its reabsorption in the kidneys and promoting its elimination from the body, primarily through urine or bile. nih.gov This detoxification pathway is crucial for preventing the accumulation of potentially harmful substances. nih.gov
Identification and Characterization of Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Catalyzing 3-O-Glucuronidation
The enzymes responsible for glucuronidation are the uridine diphosphate glucuronosyltransferases (UGTs), a superfamily of enzymes with varying but sometimes overlapping substrate specificities. nih.gov Research has been dedicated to identifying the specific UGT isoforms responsible for the glucuronidation of ethinylestradiol at the 3-hydroxyl position.
Specificity of UGT1A1 in Ethynylestradiol-3-O-Glucuronide Synthesis
Extensive research has unequivocally identified UGT1A1 as the primary enzyme responsible for the formation of this compound. numberanalytics.com Studies using human liver microsomes and recombinant UGT1A1 have demonstrated its high catalytic efficiency for this specific reaction. nih.gov In fact, the glucuronidation of ethinylestradiol at the 3-position is often used as a probe reaction to assess UGT1A1 activity. researchgate.net The critical role of UGT1A1 in this metabolic pathway is further highlighted in individuals with genetic variations in the UGT1A1 gene, which can lead to altered metabolism of ethinylestradiol. nih.govnih.gov
Allosteric Regulation and Modulators of UGT Activity in this compound Formation
The activity of UGT1A1 in catalyzing the formation of this compound is subject to modulation by various compounds, which can act as either activators or inhibitors. This allosteric regulation can have significant implications for the metabolism of ethinylestradiol.
Low concentrations of ethinylestradiol itself can stimulate the 3-O-glucuronidation of estradiol (B170435), another UGT1A1 substrate, suggesting a complex interplay at the enzyme's active site. nih.gov Conversely, at higher concentrations, it can act as an inhibitor. nih.gov
Several other compounds have been identified as modulators of UGT1A1-mediated ethinylestradiol glucuronidation:
Inhibitors: A number of substances can inhibit the formation of this compound. For example, the direct-acting antiviral agent paritaprevir (B612276) has been shown to be a competitive inhibitor of UGT1A1 with an in-vitro inhibition constant (Ki) of approximately 20 μM. nih.gov Other compounds, including certain flavonoids, have also been demonstrated to inhibit this pathway. researchgate.net
Activators: Some compounds can enhance the activity of UGT1A1 towards ethinylestradiol. At low substrate concentrations, other estrogens and the compound anthraflavic acid have been shown to stimulate estradiol-3-glucuronidation, a reaction also catalyzed by UGT1A1. nih.govresearchgate.net
This complex pattern of activation and inhibition highlights the intricate regulatory mechanisms governing the metabolic fate of ethinylestradiol.
| Compound | Effect on UGT1A1 Activity | Mechanism/Note |
| Ethinylestradiol | Activation (at low concentrations) / Inhibition (at high concentrations) | Demonstrates autoactivation and substrate inhibition. nih.gov |
| Paritaprevir | Inhibition | Competitive inhibitor with a Ki of ~20 µM. nih.gov |
| Certain Flavonoids | Inhibition | Can act as inhibitors of UGT1A1. researchgate.net |
| Other Estrogens | Activation | Can stimulate UGT1A1 activity at low concentrations. nih.govresearchgate.net |
| Anthraflavic acid | Activation | Can stimulate UGT1A1 activity at low concentrations. nih.govresearchgate.net |
Metabolic Interconversion and Deconjugation Dynamics of Ethynylestradiol 3 O Glucuronide
Enzymatic Deconjugation Mechanisms
Role of β-Glucuronidase in Hydrolyzing Ethynylestradiol-3-O-Glucuronide
The enzymatic deconjugation of this compound is primarily carried out by β-glucuronidase. covachem.comfrontiersin.org This enzyme belongs to the hydrolase class and is responsible for cleaving the bond between the glucuronic acid moiety and the parent ethinyl estradiol (B170435) molecule. covachem.com This process, known as hydrolysis, effectively reverses the glucuronidation that occurs in the liver, releasing the active, unconjugated form of ethinyl estradiol. covachem.comnih.gov The deconjugation of estrogen glucuronides, including this compound, is a critical step in their enterohepatic recirculation. nih.gov Studies have shown that β-glucuronidase can efficiently hydrolyze steroid glucuronides, often completing the reaction in a short period. sigmaaldrich.com
Source and Activity of Deconjugating Enzymes in Biological Systems
β-glucuronidase enzymes are widely distributed in various biological systems. nih.gov In mammals, they are found in various tissues, and notably, high levels of β-glucuronidase activity have been observed in the digestive tracts of certain organisms and in activated sludge from wastewater treatment plants. researchgate.netoup.com For instance, the digestive tracts of Cipangopaludina chinensis have been found to contain significant β-glucuronidase activity. researchgate.net
The activity of these deconjugating enzymes is a key factor in the metabolism of conjugated estrogens. High β-glucuronidase activity has been noted in raw sewage, indicating its role in the environmental fate of these compounds. researchgate.net The enzyme's ability to cleave glucuronide conjugates makes it a crucial component in both physiological and environmental biotransformation processes. covachem.com
Factors Influencing the Degree of this compound Deconjugation
Environmental and Physiological Conditions Affecting Enzyme Activity
Several environmental and physiological factors can influence the activity of β-glucuronidase and, consequently, the deconjugation of this compound. Temperature is a significant factor, as it directly affects the catalytic activity of enzymes. researchgate.net For example, elevating the operating temperature has been shown to substantially increase the degradation rate of related estrogen conjugates. researchgate.net The stability of β-glucuronidase is also temperature-dependent; for instance, E. coli β-glucuronidase shows good stability at cooler temperatures but loses a significant portion of its activity at higher temperatures over time. sigmaaldrich.com
Other factors that can affect glucuronidation in general, and by extension deconjugation, include age, gender, and certain disease states. researchgate.net
Microbial Contribution to Deconjugation
Microorganisms play a crucial role in the deconjugation of this compound. researchgate.net The gut microbiota, in particular, is a significant source of β-glucuronidase. frontiersin.org This microbial enzyme can reactivate estrogen glucuronides that are excreted into the gut via bile. frontiersin.org Several bacterial phyla dominant in the gastrointestinal tract, such as Bacteroidetes and Firmicutes, are known to possess β-glucuronidase activity. frontiersin.org
Studies using activated sludge from wastewater treatment have demonstrated that deconjugation is a biotic process, largely driven by microbial activity. researchgate.net Inactivation of microbes through methods like autoclaving has been shown to halt the deconjugation process, highlighting the essential role of microorganisms. researchgate.net
Implications of Deconjugation for the Recirculation and Biological Activity of Parent Ethynylestradiol
The deconjugation of this compound has significant implications for the biological activity and recirculation of the parent compound, ethinyl estradiol. When the glucuronide conjugate is hydrolyzed in the gut, the liberated, more lipophilic ethinyl estradiol can be reabsorbed into the bloodstream. nih.gov This process, known as enterohepatic recirculation, effectively prolongs the half-life and systemic exposure to the active estrogen. nih.govnih.gov
Pharmacokinetic Disposition and Membrane Transport Mechanisms of Ethynylestradiol 3 O Glucuronide
Active Transport Requirements for Ethynylestradiol-3-O-Glucuronide Disposition
This compound is a hydrophilic conjugate that requires active transport to cross cellular membranes. nih.gov Unlike its parent compound, ethinylestradiol, which can passively diffuse through plasma membranes, the glucuronidated form relies on transporter proteins for its disposition. nih.gov The active transport of this metabolite is a key determinant of its pharmacokinetic profile and is essential for its excretion into bile and urine. nih.govresearchgate.net The involvement of ATP-binding cassette (ABC) transporters facilitates the efflux of this compound from cells, a crucial step in its clearance. researchgate.net
Identification and Functional Characterization of Efflux Transporters
Research has identified Multidrug Resistance-Associated Protein 2 (MRP2) and Multidrug Resistance-Associated Protein 3 (MRP3) as key transporters responsible for the efflux of this compound. nih.govnih.gov Studies using inside-out membrane vesicles from cells expressing human MRP2 or MRP3 have demonstrated ATP-dependent and saturable transport of this conjugate. nih.gov
MRP2, located on the apical membrane of hepatocytes and renal proximal tubule cells, is involved in the biliary and urinary excretion of this compound. researchgate.netnih.gov In contrast, MRP3 is found on the basolateral membrane of hepatocytes and other epithelial cells, mediating the efflux of the conjugate into the bloodstream. researchgate.netnih.gov
The kinetic parameters for the transport of this compound by these proteins have been characterized, revealing a higher affinity of MRP3 for this substrate compared to MRP2. nih.gov
Table 1: Kinetic Parameters of this compound Transport by MRP2 and MRP3
| Transporter | Michaelis-Menten Constant (Km) (μM) |
| MRP2 | 35.1 ± 3.5 |
| MRP3 | 9.2 ± 2.3 |
| Data from vesicular uptake studies. nih.gov |
Studies in Mrp2-deficient (TR⁻) rats have further underscored the importance of these transporters. In these rats, the systemic exposure to this compound was dramatically increased, highlighting the critical role of Mrp2 in its clearance. nih.gov
While MRP2 and MRP3 are major transporters, other ABC transporters have been investigated for their role in the disposition of this compound and other estrogen conjugates. For instance, Breast Cancer Resistance Protein (BCRP), another ABC efflux transporter, has been shown to transport some estrogen glucuronides, though its role in this compound transport appears less significant than that of MRP2. nih.govnih.gov In studies with Mrp2- and Bcrp-knockout mice, the absence of Mrp2 led to a 46-fold increase in this compound exposure, whereas the absence of Bcrp resulted in only a 2-fold increase. nih.gov
Conversely, this compound was found not to be a substrate for MRP1. nih.gov The investigation into other transporters like MRP4 has shown it transports some estrogen conjugates, but its specific contribution to this compound transport is less defined. nih.gov The regulation of these transporters can be affected by conditions such as estrogen-induced cholestasis, which can lead to a downregulation of basolateral organic anion transporters. researchgate.net
Interactions of this compound with Other Organic Anion Transporters and Conjugates
The transport of this compound can be influenced by the presence of other organic anions and related conjugates, leading to complex transport interactions.
The transport of this compound by MRP2 and MRP3 can be modulated by other compounds. These interactions can be competitive, where other substrates vie for the same binding site on the transporter, or allosteric, where binding at a different site influences the transport of this compound. nih.gov Such complex interactions highlight the need for caution when using simple competition studies to identify substrates or inhibitors of MRP-mediated transport. nih.gov
A notable interaction occurs with ethynylestradiol-3-o-sulfate, another major metabolite of ethinylestradiol. Ethynylestradiol-3-o-sulfate is not transported by MRP2 or MRP3. nih.gov However, it can significantly stimulate the MRP2- and MRP3-mediated transport of this compound. nih.gov This stimulation is allosteric, as ethynylestradiol-3-o-sulfate increases the apparent transport affinity of this compound without being transported itself. nih.gov This allosteric modulation demonstrates a complex interplay between different metabolites in their transport and disposition. nih.gov
Enterohepatic Circulation of this compound and its Contribution to Overall Disposition
Following oral administration, ethinylestradiol undergoes extensive first-pass metabolism in both the intestine and the liver. A significant metabolic pathway is glucuronidation, primarily at the 3-phenolic hydroxyl group, to form this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), rendering the lipophilic ethinylestradiol into a more water-soluble and excretable metabolite.
The hydrophilic nature of this compound necessitates active transport for its movement across cellular membranes. The disposition of this conjugate is heavily reliant on the function of specific ATP-binding cassette (ABC) transporters.
Hepatic Uptake and Biliary Excretion:
While ethinylestradiol itself can passively diffuse into hepatocytes, its conjugated metabolites require transporter-mediated uptake. The primary mechanism for the elimination of this compound from the liver is active transport into the bile, a critical step in its enterohepatic circulation. This process is predominantly mediated by the multidrug resistance-associated protein 2 (MRP2/ABCC2), an efflux transporter located on the canalicular membrane of hepatocytes. Studies in transport-deficient (TR⁻) rats, which lack functional Mrp2, have demonstrated a profound impairment in the biliary excretion of this compound. In these animals, the systemic exposure to the glucuronide conjugate was dramatically increased, highlighting the indispensable role of MRP2 in its biliary clearance. nih.gov
Another transporter, the multidrug resistance-associated protein 3 (MRP3/ABCC3), situated on the basolateral membrane of hepatocytes, is also involved in the disposition of this compound. MRP3 facilitates the efflux of the conjugate from the hepatocytes back into the sinusoidal blood. Research using inside-out membrane vesicles has confirmed that this compound is a substrate for both MRP2 and MRP3. nih.gov The interplay between these two transporters influences the extent of biliary excretion versus basolateral efflux, thereby modulating the systemic and biliary concentrations of the conjugate.
Intestinal Deconjugation and Reabsorption:
Once excreted into the bile and subsequently released into the intestinal lumen, this compound is not readily reabsorbed due to its polarity. However, it becomes a substrate for bacterial β-glucuronidases produced by the gut microbiota. webmd.com These enzymes hydrolyze the glucuronic acid moiety, liberating the parent ethinylestradiol.
The deconjugated ethinylestradiol, being more lipophilic, can then be reabsorbed from the intestinal lumen back into the portal circulation, thus completing the enterohepatic loop. The efficiency of this reabsorption can be influenced by intestinal transit time; a slower transit time allows for more extensive deconjugation and subsequent reabsorption. nih.gov The reabsorbed ethinylestradiol returns to the liver, where it can once again undergo metabolism and conjugation, or enter the systemic circulation to exert its pharmacological effects.
The intestinal absorption of the parent ethinylestradiol is also modulated by the efflux transporter P-glycoprotein (P-gp/MDR1), for which it is a substrate. nih.govdrugbank.com P-glycoprotein activity in the apical membrane of enterocytes can limit the net absorption of ethinylestradiol by pumping it back into the intestinal lumen.
The following table summarizes the key membrane transporters involved in the disposition of this compound and their respective roles.
| Transporter | Location | Substrate(s) | Function in Disposition |
| MRP2 (ABCC2) | Canalicular membrane of hepatocytes | This compound | Mediates the primary efflux of the glucuronide conjugate into the bile, a crucial step for enterohepatic circulation. nih.govnih.gov |
| MRP3 (ABCC3) | Basolateral membrane of hepatocytes | This compound | Facilitates the efflux of the glucuronide conjugate from hepatocytes back into the bloodstream. nih.govnih.gov |
| P-glycoprotein (MDR1/ABCB1) | Apical membrane of enterocytes | Ethynylestradiol | Limits the intestinal absorption and reabsorption of the parent compound by effluxing it back into the intestinal lumen. nih.govdrugbank.com |
Below are the reported kinetic parameters for the transport of this compound by MRP2 and MRP3.
| Transporter | Km (µM) |
| MRP2 | 35.1 ± 3.5 |
| MRP3 | 9.2 ± 2.3 |
| Data from vesicular uptake studies. nih.gov |
Research Methodologies for Studying Ethynylestradiol 3 O Glucuronide
Analytical Techniques for Detection and Quantification
Accurate detection and quantification are fundamental to characterizing the metabolic fate of ethinylestradiol. Researchers employ several analytical methods, each offering distinct advantages in sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of ethinylestradiol and its metabolites. nih.govbepls.com The method separates compounds based on their passage through a column packed with a stationary phase, propelled by a liquid mobile phase. nih.govymerdigital.com For ethinylestradiol and its glucuronides, reversed-phase columns (such as C8 and C18) are commonly used, where the stationary phase is nonpolar. nih.gov
Different detection methods can be coupled with HPLC to identify and quantify the separated compounds:
UV Detection: This method measures the absorbance of ultraviolet light by the analyte. Ethinylestradiol and its metabolites contain chromophores that absorb UV light, making this a viable detection technique. nih.gov For instance, in some methods, detection is carried out at wavelengths like 210 nm or 245 nm. bepls.com
Fluorescence Detection: For enhanced sensitivity and specificity, fluorescence detection is often preferred. Ethinylestradiol is naturally fluorescent, allowing for its measurement at specific excitation and emission wavelengths (e.g., excitation at 210 nm or 285 nm and emission at 310 nm). nih.govresearchgate.net This method has shown superior sensitivity compared to UV detection, with some studies reporting an 83-times lower detection limit for ethinylestradiol. researchgate.net
HPLC analysis was crucial in identifying the specific products of ethinylestradiol glucuronidation. Studies using HPLC revealed that the expressed bilirubin (B190676) UGT enzyme specifically produces ethinylestradiol-3-glucuronide. nih.gov
| HPLC Method Details for Estrogen Analysis | |
| Column Types | Reversed-phase C8 and C18. nih.gov |
| Mobile Phase Example | Water-acetonitrile-methanol (45:35:15). nih.gov |
| UV Detection Wavelengths | 210 nm, 245 nm. bepls.comnih.gov |
| Fluorescence Detection | Excitation: 210 nm or 285 nm; Emission: 310 nm. nih.govresearchgate.net |
| Application | Separation of active components from excipients, impurities, and degradation products; content uniformity and stability testing. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent the gold standard for high-sensitivity and high-specificity analysis of drug metabolites. mdpi.com This technique couples the powerful separation capabilities of HPLC with the mass detection abilities of a mass spectrometer, which identifies compounds based on their mass-to-charge ratio (m/z). mdpi.com
LC-MS/MS is particularly valuable for quantifying low-level analytes like ethinylestradiol in complex biological matrices such as human plasma. lcms.cznih.gov The technique's high sensitivity allows for detection in the picogram per milliliter (pg/mL) range. nih.gov To enhance ionization efficiency and thus sensitivity for compounds like ethinylestradiol, a derivatization step, for example with dansyl chloride, is often employed before analysis. nih.govsigmaaldrich.com This chemical modification introduces a readily ionizable group onto the molecule. sigmaaldrich.com High-resolution LC-MS/MS is also instrumental in structural elucidation, helping to characterize both stable metabolites and reactive intermediates by providing accurate mass measurements. mdpi.comresearchgate.net
| LC-MS/MS Method Parameters for Ethinylestradiol Analysis | |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov |
| Ionization Mode | Electrospray Positive Ionization (ESI+). lcms.cznih.gov |
| Derivatization | Dansyl chloride is used to improve sensitivity. nih.gov |
| Lower Limit of Quantification (LLOQ) | As low as 4.00 pg/mL for ethinylestradiol in human plasma. nih.gov |
| Application | High-sensitivity quantification for pharmacokinetic and bioequivalence studies. lcms.cznih.gov |
| Advantage | Enables untargeted workflows to discover previously uncharacterized metabolites. mdpi.comresearchgate.net |
Enzyme Immunoassays (EIAs) for Metabolite Profiling
Enzyme Immunoassays (EIAs) are a type of immunoassay that uses enzymes to detect the binding of an antigen to an antibody. In the context of steroid metabolite profiling, competitive EIAs are often developed. nih.gov While specific EIAs for Ethynylestradiol-3-O-glucuronide are not widely documented in the provided sources, the methodology has been established for structurally similar metabolites like oestrone-3-glucuronide. nih.gov
In a typical competitive EIA for a steroid glucuronide, a known amount of enzyme-labeled steroid competes with the unlabeled steroid in the sample for a limited number of binding sites on a specific monoclonal antibody. nih.gov The antibody can be coated onto a microplate well. After incubation and washing, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of the steroid glucuronide in the sample. These assays are robust and can be of interest to laboratories that need to measure steroid glucuronide concentrations in biological samples like urine. nih.gov
In Vitro Experimental Models
To investigate the biochemical pathways leading to the formation of this compound, researchers use various in vitro (test tube) models. These systems allow for the study of specific enzymes and metabolic processes in a controlled environment, free from the complexities of a whole organism.
Isolated Enzyme Systems and Recombinant UGTs
The glucuronidation of ethinylestradiol is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). To pinpoint which specific UGT isoforms are responsible, researchers use isolated enzyme systems. This involves using recombinant UGTs, which are specific human UGT enzymes produced in host cell lines (like V79 hamster lung cells or HEK293 human embryonic kidney cells) through genetic engineering. nih.govnih.gov
By incubating ethinylestradiol with a panel of different recombinant UGTs, scientists can identify which ones catalyze its glucuronidation. Such studies have demonstrated that a bilirubin UGT (UGT1A1) and a phenol (B47542) UGT are capable of this reaction, with the bilirubin UGT specifically producing Ethynylestradiol-3-glucuronide. nih.gov These systems are also essential for detailed kinetic analysis, such as determining the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), and for studying inhibition and activation by other compounds. nih.gov
Human Liver Microsomes and Other Tissue Preparations
Human liver microsomes (HLMs) are vesicles of fragmented endoplasmic reticulum isolated from human liver tissue. nih.gov Since UGTs are membrane-bound enzymes located in the endoplasmic reticulum, HLMs contain a full complement of these enzymes and are a standard and physiologically relevant in vitro model for studying drug metabolism. nih.govnih.gov
Studies using HLMs have confirmed that the glucuronidation of ethinylestradiol predominantly occurs at the 3-position, with research showing a ratio of 3-glucuronide to 17-glucuronide formation of 97:3. nih.gov HLMs are used to study the kinetics of glucuronidation and how factors like co-incubation with other substances or the use of different solvents can alter metabolic rates. nih.govnih.gov To ensure the substrate can access the active site of the UGT enzymes within the microsomal vesicle, the membrane is often permeabilized using detergents or pore-forming agents like alamethicin (B1591596). nih.gov
| In Vitro Model | Key Findings on Ethynylestradiol Glucuronidation |
| Recombinant UGTs | Identified that a human bilirubin UGT (UGT1A1) is largely responsible for the formation of Ethynylestradiol-3-glucuronide. nih.govnih.gov |
| Human Liver Microsomes (HLMs) | Confirmed the primary metabolic pathway, showing a 97:3 ratio of Ethynylestradiol-3-glucuronide to Ethynylestradiol-17-glucuronide formation. nih.gov |
| HLM Treatment | Use of alamethicin can increase observed conjugation rates by disrupting the membrane barrier and improving substrate access to the UGT active site. nih.gov |
| Kinetic Analysis (HLM) | The formation of estradiol-3-glucuronide displayed atypical kinetics, fitting a Hill equation with an apparent Kₘ of 0.017 mM and Vₘₐₓ of 0.4 nmol/mg/min. nih.gov |
Transporter-Expressing Cell Lines for Efflux Studies
The study of how this compound (EE-G) is removed from cells is critical to understanding its pharmacokinetics. Researchers utilize specialized cell lines that have been engineered to produce specific transporter proteins. These systems allow for the detailed investigation of efflux, the process by which cells actively pump substances out.
Inside-out membrane vesicles isolated from insect cells, such as Sf9 cells, are a common model. researchgate.net These vesicles are engineered to express high levels of specific human transporters, including Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). researchgate.netpharmgkb.org By using radiolabeled substrates or sensitive analytical methods, scientists can measure the rate at which EE-G is transported into these vesicles, which corresponds to efflux out of a normal cell.
Key findings from these studies indicate that EE-G is a substrate for several important efflux transporters. researchgate.net It is actively transported by MRP2 and MRP3. researchgate.netnih.gov Studies have also investigated its interaction with BCRP. pharmgkb.orgnih.gov MRP3, which is located on the basolateral membrane of cells in the intestine and liver, appears to be a significant transporter for EE-G, often exhibiting high affinity (low Km values). pharmgkb.orgnih.gov In contrast, MRP2, found on the apical membrane, also transports EE-G but may have a lower affinity (higher Km value) compared to MRP3. pharmgkb.org Vesicular transport assays have shown that MRP1 does not transport EE-G. researchgate.net
These cell-based systems are invaluable for determining the specific pathways involved in EE-G clearance and for predicting potential drug-drug interactions where one substance might inhibit the transport of another. researchgate.net
Table 1: Efflux Transporter Interactions with Estrogen Glucuronides This table summarizes findings from studies using transporter-expressing membrane vesicles.
| Transporter | Substrate(s) | Key Findings | Reference(s) |
|---|---|---|---|
| MRP2 (ABCC2) | Estrone-3-glucuronide, Estradiol-3-glucuronide, Estriol glucuronides | Transports various estrogen glucuronides, but often with high Km values (180-790 μM), indicating lower affinity compared to other transporters. | pharmgkb.org |
| MRP3 (ABCC3) | This compound, Estrone-3-glucuronide, Estradiol-3-glucuronide | Demonstrated ATP-dependent, saturable transport of EE-G. Transports various estrogen glucuronides with high affinity (Km values < 20 μM). | researchgate.netpharmgkb.org |
| BCRP (ABCG2) | Estrone-3-glucuronide, Estradiol-3-glucuronide, Estriol-16-glucuronide | Transports several estrogen glucuronides at high rates. | pharmgkb.org |
| MRP1 (ABCC1) | This compound | Studies showed EE-G was not a substrate for MRP1. | researchgate.net |
In Vivo Animal Models for Disposition and Environmental Fate Studies
To understand how this compound is distributed, metabolized, and excreted by a living organism (disposition), and to assess its impact on the environment, researchers rely on in vivo animal models.
Rodent models, particularly rats and mice, are frequently used for disposition studies. For instance, studies in transport-deficient (TR⁻) rats, which lack the Mrp2 transporter and have reduced Bcrp expression, have been crucial. nih.gov When these rats were administered the parent compound, ethinylestradiol, their systemic exposure to EE-G increased dramatically—over 100-fold after an oral dose—compared to wild-type rats. nih.gov This highlights the critical role of Mrp2 in the biliary and intestinal excretion of EE-G. nih.gov Similarly, studies in Mrp2-knockout mice showed a 46-fold increase in EE-G exposure, confirming the transporter's importance. nih.gov
For environmental fate studies, aquatic species are essential models due to the release of estrogens and their metabolites into waterways. nih.gov The zebrafish (Danio rerio) is a key model organism used to investigate the ecological impact of the parent compound, ethinylestradiol (EE2), which is the precursor to EE-G. nih.govresearchgate.net Long-term exposure of zebrafish to environmentally relevant concentrations of EE2 has been shown to cause severe reproductive effects. nih.govresearchgate.net Life-long exposure led to a significant reduction in fecundity and, in some cases, complete reproductive failure due to impaired gonadal development in males. nih.govresearchgate.net Such studies are critical for assessing the potential population-level impacts of estrogenic compounds entering aquatic ecosystems. nih.govmdpi.com
Table 2: Findings from In Vivo Animal Studies
| Animal Model | Study Focus | Key Findings Related to Ethynylestradiol/Metabolites | Reference(s) |
|---|---|---|---|
| TR⁻ Rats (Mrp2 deficient) | Disposition | After oral administration of ethinylestradiol, systemic exposure to this compound (EE-G) increased by over 100-fold. Biliary excretion of EE-G was undetectable. | nih.gov |
| Mrp2-Knockout Mice | Disposition | Following oral administration of ethinylestradiol, EE-G exposure increased 46-fold. | nih.gov |
| Zebrafish (Danio rerio) | Environmental Fate | Life-long exposure to environmental concentrations (5 ng/L) of the parent compound, ethinylestradiol, caused a 56% reduction in fecundity and complete fertilization failure in the F1 generation. | nih.govresearchgate.net |
Application of Reference Standards in Method Development and Validation
The accurate quantification of this compound in biological or environmental samples depends on the development and validation of precise analytical methods, which is impossible without high-purity reference standards. researchgate.netsynergypressjournals.com
A reference standard is a highly purified and well-characterized sample of the compound being measured. caymanchem.com For this compound, a certified reference material serves as the benchmark against which analytical instruments are calibrated and the accuracy of measurements is verified. caymanchem.comnist.gov These standards are essential for validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), ensuring they meet regulatory guidelines for parameters like linearity, accuracy, precision, and specificity. researchgate.netjocpr.comafricanjournalofbiomedicalresearch.com
In practice, a stock solution of the this compound reference standard is prepared at a precise concentration. walshmedicalmedia.com This stock is then used to create a series of calibration standards of known decreasing concentrations. When these standards are analyzed, they produce a calibration curve, which plots the instrument's response against the concentration. Samples with unknown amounts of EE-G can then be analyzed, and their concentrations can be accurately determined by comparing their instrument response to the calibration curve. jocpr.com The use of a reference standard is the only way to ensure that the method is specific for the target analyte and free from interference from other compounds in the matrix (e.g., plasma, urine, or water). researchgate.netcaymanchem.com
Table 3: Typical Parameters for Method Validation Using a Reference Standard
| Validation Parameter | Description | Typical Acceptance Criteria | Reference(s) |
|---|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 | jocpr.comafricanjournalofbiomedicalresearch.com |
| Accuracy | The closeness of the measured value to the true value, often assessed by the recovery of a known amount of analyte spiked into a blank matrix. | Recovery typically within 98-102%. | africanjournalofbiomedicalresearch.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. | africanjournalofbiomedicalresearch.com |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. | No interference from blank or other components at the analyte's retention time. | researchgate.netjocpr.com |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined experimentally based on signal-to-noise ratio or other statistical methods. | africanjournalofbiomedicalresearch.com |
Environmental Occurrence, Fate, and Ecotoxicological Significance of Ethynylestradiol 3 O Glucuronide
Sources and Pathways of Ethynylestradiol-3-O-Glucuronide Release into the Aquatic Environment
The primary route for the introduction of this compound into aquatic ecosystems is through anthropogenic activities, predominantly via human excretion and subsequent discharge from wastewater treatment facilities.
Ethinylestradiol is a key active ingredient in oral contraceptives. nih.gov After ingestion, it is metabolized in the human body, with a significant portion being conjugated with glucuronic acid to form this compound. This water-soluble conjugate is then excreted, primarily in urine. nih.gov Consequently, raw sewage entering wastewater treatment plants (WWTPs) contains notable concentrations of this metabolite. nih.gov
Studies have confirmed the presence of this compound in municipal WWTPs, with concentrations that can be substantial. nih.gov While WWTPs are designed to treat sewage, they are not always effective at completely removing such pharmaceutical compounds. Thus, treated wastewater effluents become a significant point source for the release of this compound into rivers, lakes, and other surface waters. nih.govmdpi.com
While human excretion following pharmaceutical use is the principal source, other anthropogenic pathways may contribute to the environmental load of estrogenic compounds. Agricultural runoff, particularly from livestock farming where hormones may be used, can be a source of natural and synthetic estrogens. nih.govresearchgate.net However, specific data quantifying the contribution of these sources to the environmental levels of this compound are limited. Industrial effluents from pharmaceutical manufacturing could also potentially release this compound, though this is less documented as a widespread source compared to municipal wastewater. mdpi.com
Environmental Concentrations and Distribution in Various Matrices
This compound has been detected in wastewater, but its presence in other environmental compartments is less well-documented due to its rapid transformation.
Recent research has identified this compound in seven municipal wastewater treatment plants at concentrations ranging from not detected to 50.10 ng/L. nih.gov The table below summarizes the concentrations of the parent compound, ethinylestradiol (EE2), which can indicate the historical presence of its glucuronide conjugate, in various environmental matrices.
| Environmental Matrix | Compound | Concentration Range | Location/Study Details | Citation |
|---|---|---|---|---|
| Wastewater Influent | Ethinylestradiol (EE2) | Not Detected - 7890 ng/L | Review of 282 municipal WWTPs across 29 countries | nih.gov |
| Wastewater Effluent | Ethinylestradiol (EE2) | Not Detected - 549 ng/L | Review of 282 municipal WWTPs across 29 countries | nih.gov |
| Surface Water | Ethinylestradiol (EE2) | 0.11 ng/L | Yangtze River Estuary, China (dry season) | nih.gov |
| Sediment | Ethinylestradiol (EE2) | 4.32 - 184 ng/g | - | nih.gov |
| Biota (River Snails) | Ethinylestradiol (EE2) | 21.3 - 417 ng/g (dry weight) | - | nih.gov |
Transformation and Degradation Processes in Environmental Systems
Once released into the environment, this compound undergoes several transformation and degradation processes that determine its ultimate fate and ecological impact.
The most significant transformation process for this compound is deconjugation, which is the cleavage of the glucuronide group to release the parent compound, ethinylestradiol (EE2). nih.gov This process is primarily a biotic one, mediated by β-glucuronidase enzymes present in bacteria within activated sludge in WWTPs and in surface waters. nih.gov
The persistence of this compound itself in the environment is generally considered to be low due to its rapid deconjugation. However, the resulting product, ethinylestradiol, is known to be more persistent. nih.gov
Studies on other estrogen conjugates, such as those of 17ß-estradiol, in agricultural soil have shown that glucuronide conjugates can degrade rapidly, with half-lives of a few hours. usda.gov The primary degradation pathway for these conjugates was found to be oxidation, in addition to deconjugation. usda.gov While these findings provide some insight, specific data on the half-life and complete biodegradation pathways of this compound in various environmental matrices are still limited. The persistence of its highly potent metabolite, ethinylestradiol, which can have a half-life of up to 25 days in river water, is of greater ecotoxicological concern. nih.gov
Ecotoxicological Impacts of Deconjugated Ethynylestradiol Arising from this compound
This compound is a primary human metabolite of the potent synthetic estrogen, 17α-ethinylestradiol (EE2). While conjugated forms such as glucuronides are generally less biologically active, they can be readily deconjugated back to the highly potent parent compound, EE2, in the aquatic environment. This transformation, occurring in wastewater treatment plants (WWTPs) and surface waters, is a critical factor in the environmental risk posed by this compound. Studies have shown that ignoring the presence of EE2 conjugates, including this compound, in wastewater effluents leads to a significant underestimation of the total estrogenic load and the subsequent environmental risk to receiving water bodies researchgate.net. The deconjugated EE2 is a powerful endocrine-disrupting chemical (EDC) that can cause adverse biological effects in aquatic organisms at extremely low, environmentally relevant concentrations researchgate.net.
Endocrine Disrupting Effects on Aquatic Biota
The release of active EE2 from its glucuronide conjugate into aquatic ecosystems has profound endocrine-disrupting effects on wildlife, particularly fish. europa.eu Exposure to EE2 at concentrations in the low nanogram per liter (ng/L) range has been demonstrated to cause severe reproductive and developmental abnormalities. researchgate.net
Key documented effects on aquatic biota include:
Reproductive Failure and Reduced Fecundity: Long-term, life-cycle exposure of fish to environmentally relevant concentrations of EE2 can lead to drastic reductions in reproductive success. A multi-generational study on zebrafish (Danio rerio) exposed to 5 ng/L of EE2 resulted in a 56% reduction in fecundity and ultimately, complete population failure due to a lack of fertilization. nih.gov In the least killifish (Heterandria formosa), exposure to 5 and 25 ng/L of EE2 reduced fecundity by 50% and 75%, respectively. nih.gov A whole-lake experiment where fathead minnows (Pimephales promelas) were exposed to 5-6 ng/L of EE2 led to a near-total collapse of the population.
Feminization and Intersex Conditions: EE2 is a potent feminizing agent. Exposure in male fish can induce the production of vitellogenin, an egg yolk precursor protein normally only found in females. nih.gov It can also lead to the development of intersex gonads (ovotestis), where both ovarian and testicular tissues are present in the same individual, impairing male fertility. europa.eu
Altered Sexual Development and Behavior: Exposure during critical developmental periods can skew sex ratios and disrupt normal sexual differentiation. nih.gov Furthermore, EE2 can alter reproductive behaviors, which are crucial for successful mating. nih.govnih.gov Even though some males exposed to EE2 may lack functional testes, they can still exhibit male-pattern reproductive behaviors, leading to competition with healthy males and disruption of fertilization. nih.gov
Table 1: Documented Endocrine Disrupting Effects of Ethynylestradiol (EE2) on Various Fish Species
| Fish Species | EE2 Concentration (ng/L) | Observed Ecotoxicological Effects |
| Zebrafish (Danio rerio) | 5 | 56% reduction in fecundity, disturbed sexual differentiation, complete population failure (no fertilization) in F1 generation. nih.gov |
| Fathead Minnow (Pimephales promelas) | 5-6 | Development of intersex characteristics, reproductive failure, and near extinction of the lake population. |
| Least Killifish (Heterandria formosa) | 4.3 | 50% reduction in fecundity, increased time to sexual maturity, reduced survival in F1 generation. nih.gov |
| Least Killifish (Heterandria formosa) | 21.5 | 75% reduction in fecundity. nih.gov |
| Various Species | 0.1 - 15 | Induction of vitellogenin, impacts on normal sexual development and differentiation. nih.gov |
| Various Species | 2 - 10 | Reduced fecundity. nih.gov |
Mechanistic Understanding of Environmental Estrogenicity
The environmental estrogenicity of EE2 stems from its function as a potent estrogen receptor (ER) agonist. researchgate.net Like other xenoestrogens, EE2 exerts its effects by mimicking the natural hormone estradiol (B170435) and binding to estrogen receptors within the cells of an organism. wikipedia.org
The primary mechanism of action involves the following steps:
Receptor Binding: EE2 binds with high affinity to estrogen receptors, specifically ERα and ERβ. wikipedia.org Its chemical structure allows it to fit into the receptor's binding site, initiating a biological response. In some studies, EE2 has shown a higher binding affinity for the ERα than natural estradiol. wikipedia.org
Altered Gene Expression: Estrogen receptors are nuclear transcription factors. patsnap.com Upon binding with EE2, the receptor complex can interact with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction alters the transcription of these genes, leading to an over- or under-production of specific proteins.
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: The estrogenic signals from EE2 disrupt the sensitive feedback loops of the HPG axis, which is the central regulatory pathway for reproduction and development in vertebrates. patsnap.com In fish, this disruption can suppress the release of gonadotropin hormones, which are necessary for normal gonadal development and function, leading to the adverse reproductive outcomes observed in ecotoxicological studies. patsnap.com
Because this endocrine signaling system is highly conserved across vertebrate species, a wide range of aquatic organisms are potentially vulnerable to the effects of EE2 exposure. nih.gov
Strategies for Mitigation and Environmental Risk Assessment of Ethynylestradiol and its Conjugates
Given the high potency and persistence of EE2, effective mitigation strategies and comprehensive risk assessments are crucial for protecting aquatic ecosystems. researchgate.net A key aspect of this is recognizing the role of conjugates like this compound as a latent source of active EE2. researchgate.net
Mitigation Strategies: Conventional wastewater treatment plants often have limited success in completely removing EE2. researchgate.net Therefore, advanced treatment technologies are being investigated and implemented to reduce the discharge of EE2 and its conjugates into the environment. Promising methods include:
Advanced Oxidation Processes (AOPs): Techniques such as ozonation and UV/H₂O₂ treatment can effectively degrade EE2 through chemical oxidation.
Adsorption: The use of activated carbon, either in powdered (PAC) or granular (GAC) form, can adsorb EE2 from wastewater. nih.govmdpi.com
Membrane Filtration: Technologies like nanofiltration and reverse osmosis can physically remove EE2 from water.
Biological Treatment: Enhanced biological processes, including activated sludge systems and high-rate algal ponds, show potential for degrading estrogenic compounds. nih.govmdpi.com
Environmental Risk Assessment: A thorough environmental risk assessment for EE2 and its conjugates involves comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). The PNEC is the concentration below which adverse effects on the ecosystem are not expected to occur. For EE2, the PNEC for chronic aquatic toxicity has been established at very low levels, around 0.1 ng/L or even lower (0.035 ng/L). researchgate.netnih.govnih.gov
A critical flaw in many risk assessments has been the failure to account for EE2 conjugates. Research has demonstrated that including the concentrations of this compound and other conjugates, which can be converted back to active EE2, significantly increases the calculated estrogenic load in WWTP effluents. researchgate.net For example, one study found that the estrogen equivalence values in effluents increased from an average of 0.45 ng E2/L to 2.71 ng E2/L when the transformable EE2 from conjugates was included. researchgate.net Therefore, for an accurate assessment of environmental risk, it is imperative that monitoring programs and risk assessment frameworks incorporate analytical methods that measure both the free EE2 and its major conjugates. researchgate.net
Future Directions and Emerging Research Avenues for Ethynylestradiol 3 O Glucuronide
Unraveling Complex Enzyme-Transporter Interplays in Metabolite Disposition
The disposition of Ethynylestradiol-3-O-glucuronide (EE-G) is not solely a function of its formation via glucuronidation but is significantly influenced by a complex interplay with efflux transporters. Future research must focus on elucidating these intricate relationships to accurately predict the metabolite's pharmacokinetics.
EE-G is a hydrophilic conjugate that requires active transport to cross plasma membranes. nih.gov In vitro studies have identified it as a substrate for Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3. nih.govnih.gov The critical role of these transporters has been demonstrated in vivo. For instance, in TR⁻ rats, which lack the Mrp2 transporter, systemic exposure to EE-G was dramatically increased—20-fold after intravenous administration and over 100-fold following oral administration of the parent compound, ethinylestradiol (EE). nih.gov This highlights that altered efflux transport can lead to major changes in EE-G pharmacokinetics. nih.gov
Further complexity arises from interactions with other metabolites. Research has shown that Ethynylestradiol-3-O-sulfate (EE-S), another major metabolite of EE, allosterically stimulates the MRP2- and MRP3-mediated transport of EE-G. nih.gov Interestingly, EE-S increases the apparent transport affinity for EE-G without being co-transported, a sophisticated interaction that warrants deeper investigation. nih.gov Understanding this "transport-metabolism interplay" is essential, as the inhibition of metabolite efflux can influence the net metabolic pathway, particularly when deconjugation or "futile recycling" occurs. researchgate.net
Table 1: Key Transporters and Interacting Compounds in this compound (EE-G) Disposition
| Transporter | Role in EE-G Disposition | Interacting Compounds | Nature of Interaction | Reference |
|---|---|---|---|---|
| MRP2 | Efflux transport | EE-G | Substrate | nih.govnih.gov |
| EE-S | Allosteric Stimulator | nih.gov | ||
| MRP3 | Efflux transport | EE-G | Substrate | nih.govnih.gov |
| EE-S | Allosteric Stimulator | nih.gov | ||
| BCRP | Not a primary transporter for EE-G, but transports EE-S | EE-S | Substrate | nih.gov |
This table summarizes the involvement of multidrug resistance-associated proteins (MRP) and breast cancer resistance protein (BCRP) in the transport of ethinylestradiol metabolites.
Advanced Modeling and Simulation of Environmental Fate and Effects
Given the environmental presence of ethinylestradiol and its metabolites, advanced modeling and simulation are paramount for predicting their fate, persistence, and potential ecological effects. Physiologically based pharmacokinetic (PBPK) models are becoming increasingly sophisticated tools for this purpose. nih.govnih.gov
PBPK models for ethinylestradiol have been developed to describe its disposition and predict drug-drug interactions, often incorporating the metabolic pathways, such as glucuronidation by UGT1A1, that produce EE-G. nih.govresearchgate.net The utility of PBPK models extends to understanding the kinetics of metabolites and the effects of enzyme-transporter interplay on their concentrations in various organs. researchgate.net These models can be made more robust by integrating uncertainties in input parameters, such as emission rates and degradation constants, using techniques like Monte Carlo simulations. nih.gov
Furthermore, advanced models can help translate in vitro data to in vivo effects, a critical step in risk assessment. nih.gov For environmental modeling, a key challenge is to accurately predict environmental concentrations and compare them to a predicted no-effect concentration (PNEC) for aquatic life. documentsdelivered.com Future models should aim to integrate data on all sources of estrogenic compounds in the environment to better characterize the specific risks posed by EE-G and its parent compound. documentsdelivered.com
Development of Innovative Technologies for Environmental Removal and Bioremediation
The detection of ethinylestradiol in water sources, a result of incomplete removal during wastewater treatment, necessitates the development of innovative and efficient removal technologies. nih.govgrandviewresearch.com Since EE-G can be deconjugated back to the active ethinylestradiol in the environment, technologies targeting both the parent compound and its metabolites are crucial.
Several promising methods are under investigation:
Advanced Oxidation Processes (AOPs): Techniques using strong oxidants like ozone or hydrogen peroxide can break down pollutant molecules. arviatechnology.com Photocatalysis, in particular, is seen as a highly potential, energy-efficient technology for removing endocrine-disrupting chemicals (EDCs). mdpi.com
Adsorption: Materials like activated charcoal have proven effective at removing chemicals such as ethinylestradiol from wastewater. grandviewresearch.com An innovative system, Nyex Rosalox™, combines adsorption with electrochemical oxidation for efficient removal of organic compounds. arviatechnology.com
Bioremediation: This sustainable approach uses microorganisms to degrade pollutants. Research has identified specific bacteria capable of effectively removing ethinylestradiol. For example, Rhodococcus rhodochrous was able to completely remove detectable levels of the compound within 48 hours in a lab setting. nih.gov Strains of Aeromonas isolated from extreme environments have also shown the ability to degrade ethinylestradiol. mdpi.com
Phycoremediation and Phytoremediation: The use of algae and aquatic plants is a low-cost, eco-friendly approach. Microalgae such as Selenastrum capricornutum and Chlamydomonas reinhardtii have demonstrated the ability to biodegrade ethinylestradiol, with removal rates reaching up to 95% under certain conditions. core.ac.uk Duckweed-based systems have also been shown to effectively remove estrogens through sorption and subsequent degradation. nih.gov
Table 2: Emerging Environmental Removal Technologies for Ethinylestradiol
| Technology | Mechanism | Key Findings / Examples | Reference |
|---|---|---|---|
| Advanced Oxidation | Chemical breakdown of pollutants | Nyex Rosalox™ system combines adsorption and electrochemical oxidation. | arviatechnology.com |
| Photocatalysis | High catalytic efficiency, low energy use | Considered a highly promising technology for EDC removal. | mdpi.com |
| Bioremediation | Microbial degradation | Rhodococcus rhodochrous achieved complete removal in 48 hours. | nih.gov |
| Aeromonas sp. from extreme environments are effective degraders. | mdpi.com | ||
| Phycoremediation | Algal biodegradation and adsorption | S. capricornutum and C. reinhardtii achieved high removal rates. | core.ac.uk |
| Phytoremediation | Plant-based sorption and degradation | Duckweed systems accelerate estrogen removal from wastewater. | nih.gov |
This table outlines several innovative methods being developed for the removal of ethinylestradiol and related compounds from aquatic environments.
Comparative Research on Species-Specific Differences in Metabolism and Transport
Extrapolating metabolic and toxicity data from animals to humans is complicated by significant species differences in drug-metabolizing enzymes and transporters. nih.gov This is particularly true for glucuronidation, the process that forms EE-G, as the UDP-glucuronosyltransferase (UGT) enzymes exhibit marked interspecies variability in expression and function. nih.gov
Future research must focus on characterizing these differences to improve the predictive value of preclinical studies. For example, studies on the cholesterol-lowering drug ezetimibe, which also undergoes extensive glucuronidation, found an 8.17-fold difference in intrinsic clearance among humans, monkeys, dogs, rats, and mice. mdpi.com Such differences in metabolic rates can significantly impact a compound's pharmacokinetics and pharmacodynamics. mdpi.com
To overcome these challenges, novel research models are being developed. The creation of humanized UGT1 (hUGT1) mice, which express human UGT1A enzymes, provides a promising tool to predict human-specific drug glucuronidation and associated toxicities. nih.gov Comparative studies using these advanced models alongside traditional animal models will be invaluable for understanding the species-specific disposition of this compound.
Table 3: Observed Species Differences in Glucuronidation and Transport
| Species Comparison | Parameter | Observation | Implication | Reference |
|---|---|---|---|---|
| TR⁻ Rats vs. Wild-Type Rats | EE-G Systemic Exposure | >100-fold increase in TR⁻ rats (lacking Mrp2 transporter). | Demonstrates the critical and species-specific role of the Mrp2 transporter in EE-G clearance. | nih.gov |
| Knockout Mice vs. Wild-Type | EE-G Systemic Exposure | 46-fold increase in Mrp2-knockout mice. | Confirms the major role of Mrp2 in intestinal and biliary excretion of EE-G across species. | nih.gov |
| Human, Monkey, Dog, Rat, Mouse | Ezetimibe Glucuronidation (Vmax in intestinal microsomes) | Monkey > Rat > Mouse > Human > Dog. | Highlights significant interspecies variability in the rate of glucuronidation, a key formation pathway for glucuronide metabolites. | mdpi.com |
| Humanized UGT1 Mice | UGT Enzyme Profile | Express human UGT1A enzymes instead of mouse orthologs. | Provides a more accurate preclinical model for predicting human glucuronidation pathways and potential drug-drug interactions. | nih.gov |
This table presents data from comparative studies that illustrate significant differences in the metabolism and transport of glucuronidated compounds across various species.
Translational Implications for Environmental Health and Sustainable Pharmaceutical Management
Research into this compound has important translational implications that bridge pharmacology, environmental science, and public policy. The ultimate goal is to protect environmental health through sustainable pharmaceutical management.
From an environmental health perspective, ethinylestradiol is a potent endocrine disruptor that can impact the reproductive health of aquatic organisms even at very low concentrations. nih.govgrandviewresearch.com Understanding the environmental fate of EE-G is critical because it can act as a reservoir that reverts to the active parent compound. Translational research in this area involves developing sensitive detection methods and robust risk assessment frameworks to inform environmental policy. documentsdelivered.comnih.gov
Sustainable pharmaceutical management, often termed "greening the pill," is an emerging priority for the pharmaceutical industry. pharmafocuseurope.com This involves a lifecycle approach to drug production and use, including:
Green Chemistry: Designing manufacturing processes that minimize waste and the use of hazardous substances. pharmafocuseurope.compharmasalmanac.com
Sustainable Packaging: Using biodegradable or recyclable materials to reduce the plastic burden on the environment. grandviewresearch.compharmafocuseurope.com
Water Stewardship: Investing in advanced wastewater treatment technologies at manufacturing sites to prevent the release of active pharmaceutical ingredients into waterways. pharmasalmanac.com
Waste Reduction: Implementing comprehensive recycling and waste-to-energy programs. pharmafocuseurope.com
By integrating advanced research on metabolite disposition, environmental fate, and removal technologies, a more sustainable approach to the management of potent pharmaceuticals like ethinylestradiol can be achieved, ultimately safeguarding both human and environmental health.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Ethynylestradiol-3-O-glucuronide in biological matrices?
- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity and specificity. Isotope dilution with deuterated internal standards minimizes matrix effects. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) is critical to distinguish between positional isomers (e.g., 3-O-glucuronide vs. 17-O-glucuronide) .
- Key Considerations : Validate methods for linearity, recovery, and limit of detection (LOD) in relevant matrices (e.g., plasma, urine). Cross-validate against enzymatic hydrolysis to confirm glucuronide integrity .
Q. How can researchers optimize the synthesis of this compound for in vitro studies?
- Methodology : Use regioselective enzymatic glucuronidation with UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B7) to ensure specificity for the 3-O position. Monitor reaction progress via thin-layer chromatography (TLC) and purify using semi-preparative HPLC. Confirm purity (>95%) via reverse-phase HPLC and mass spectrometry .
- Key Considerations : Compare synthetic yields across UGT isoforms and reaction conditions (pH, temperature) to maximize efficiency. Use stable isotope-labeled glucose for metabolic tracing studies .
Q. What are the primary metabolic pathways and elimination kinetics of this compound in mammalian models?
- Methodology : Conduct pharmacokinetic studies in rodents or hepatocyte cultures. Use bile-duct cannulation to assess enterohepatic recirculation and LC-MS/MS to quantify parent compound and metabolites in bile, urine, and feces. Apply non-compartmental analysis to calculate clearance (CL) and half-life (t₁/₂) .
- Key Considerations : Account for interspecies differences in UGT expression and co-administer β-glucuronidase inhibitors to prevent premature hydrolysis .
Advanced Research Questions
Q. How does the 3-O-glucuronide modification influence the receptor-binding affinity and endocrine-disrupting potential of ethynylestradiol?
- Methodology : Perform competitive binding assays using recombinant estrogen receptors (ERα/β) and compare IC₅₀ values between ethynylestradiol and its 3-O-glucuronide. Use molecular docking simulations to analyze steric hindrance introduced by the glucuronide moiety. Validate in vivo via uterotrophic assays in ovariectomized rodents .
- Key Considerations : Include positive controls (e.g., 17β-estradiol) and assess cross-reactivity with androgen/glucocorticoid receptors to rule out off-target effects .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology : Conduct meta-analyses of published data to identify variables (e.g., assay type, cell lines, glucuronide stability). Replicate conflicting studies under standardized conditions (e.g., ISO 10993 for cytotoxicity assays). Use RNA sequencing to compare transcriptomic responses in primary vs. immortalized cells .
- Key Considerations : Control for batch-to-batch variability in glucuronide purity and validate metabolite stability under assay conditions (e.g., pH, temperature) .
Q. How can researchers design in vivo experiments to isolate the effects of this compound from its aglycone or other metabolites?
- Methodology : Use β-glucuronidase-deficient animal models (e.g., Gunn rats) or co-administer selective UGT inhibitors (e.g., probenecid). Employ stable isotope-labeled tracers to distinguish between endogenous and exogenous metabolites in tissue distribution studies .
- Key Considerations : Monitor compensatory metabolic pathways (e.g., sulfation) and validate target engagement via microdialysis or tissue homogenate analysis .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for dose-response studies involving this compound?
- Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀/ED₅₀ values. Use Bayesian hierarchical models to account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. For omics data, employ false discovery rate (FDR) correction and pathway enrichment analysis .
- Key Considerations : Predefine effect size thresholds and power calculations to avoid Type I/II errors. Use open-source tools (e.g., R/Bioconductor) for reproducibility .
Q. How should researchers address discrepancies between in vitro and in vivo toxicity data for this compound?
- Methodology : Compare in vitro IC₅₀ values with in vivo plasma/tissue concentrations using physiologically based pharmacokinetic (PBPK) modeling. Assess protein binding in vitro (e.g., equilibrium dialysis) to adjust free fraction estimates. Validate with ex vivo organotypic cultures .
- Key Considerations : Incorporate interspecies scaling factors (e.g., allometric equations) and adjust for metabolic clearance differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
